molecular formula C23H21N3O2S B11443358 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11443358
M. Wt: 403.5 g/mol
InChI Key: LACDNOLTCAAUQK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzodioxin ring, an imidazo[1,2-a]pyridine core, and a methylsulfanyl-substituted phenyl group, making it a subject of study for its biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Synthesis of the Imidazo[1,2-a]pyridine Core: This core structure can be formed by cyclization reactions involving 2-aminopyridine and appropriate aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the benzodioxin ring and the imidazo[1,2-a]pyridine core with the methylsulfanyl-substituted phenyl group using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing temperature, pressure, and reaction time.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, Alzheimer’s disease, and bacterial infections.

    Biological Studies: Used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Pharmacology: Explored for its pharmacokinetic properties and potential as a drug candidate.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting enzymes involved in disease pathways, such as kinases or proteases.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: Intercalating into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H21N3O2S

Molecular Weight

403.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C23H21N3O2S/c1-15-4-3-5-21-25-22(16-6-9-18(29-2)10-7-16)23(26(15)21)24-17-8-11-19-20(14-17)28-13-12-27-19/h3-11,14,24H,12-13H2,1-2H3

InChI Key

LACDNOLTCAAUQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)SC

Origin of Product

United States

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